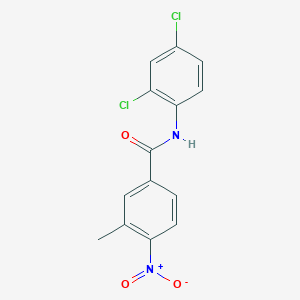

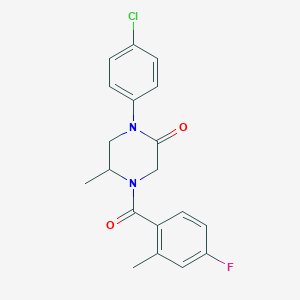

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide" is a compound of interest in various chemical and pharmaceutical research areas due to its complex structure and potential biological activities. The scientific exploration of this compound encompasses its synthesis, molecular structure, chemical reactions, and an in-depth analysis of its physical and chemical properties.

Synthesis Analysis

The synthesis of related nitrobenzamide compounds typically involves stepwise nucleophilic substitution reactions, starting from polynitroaromatic compounds or nitrophenyl precursors. These processes often require specific reagents and conditions to achieve the desired substitution and cyclization reactions, leading to the target compound or its derivatives (Gakh et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction, provides insights into the stereochemistry and confirmation of the synthesized compounds. Such studies confirm the molecular geometry, bond lengths, angles, and overall structure, which are crucial for understanding the compound's reactivity and interactions (Samimi, 2016).

Chemical Reactions and Properties

"this compound" undergoes various chemical reactions based on its functional groups. These reactions include nucleophilic substitutions, cyclizations, and potentially, rearrangements under specific conditions, leading to a diverse range of derivatives with varied biological activities. The nitro group, in particular, plays a significant role in its reactivity, enabling further modifications and functionalizations of the molecule (Bailleux et al., 1995).

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's stability, formulation potential, and application in different environments (He et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular structure. Studies on "this compound" and similar compounds explore these aspects through theoretical calculations, spectroscopic analysis, and reactivity tests, providing insights into their potential applications and behavior under different chemical conditions (Saeed et al., 2010).

Scientific Research Applications

Electrophysiological Studies

Nitrobenzamide derivatives, similar in structure to N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, have been utilized in electrophysiological studies to investigate their potential as antiarrhythmic agents. For instance, BRL-32872, a compound with potassium and calcium channel blocking properties, was studied for its effects on guinea pig cardiac isolated preparations. The study highlighted its capability to prolong action potential duration without significantly changing resting membrane potential or maximum rate of depolarization, suggesting its potential use in managing arrhythmias (Bril et al., 1995).

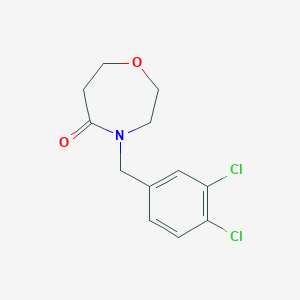

Anticancer Research

Compounds structurally related to this compound have been explored for their anticancer properties. HO-221, another nitrobenzamide derivative, demonstrated poor water solubility and oral absorption, which was significantly improved by particle size reduction through wet-bead milling. This research emphasizes the importance of formulation strategies in enhancing the bioavailability of potential anticancer agents (Kondo et al., 1993).

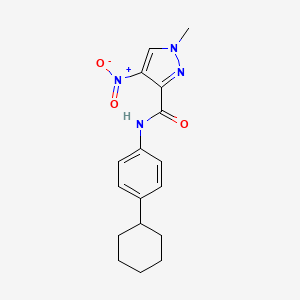

Anticonvulsant Activity

The synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties reveal the therapeutic potential of nitrobenzamide derivatives. Certain compounds within this series exhibited significant efficacy in seizure models, suggesting their potential for development into new anticonvulsant drugs (Bailleux et al., 1995).

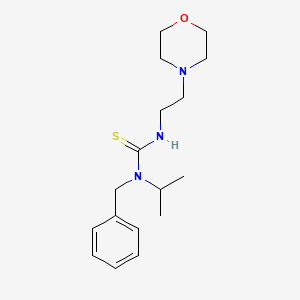

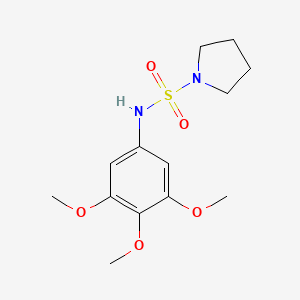

Antibacterial Applications

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives were synthesized and shown to possess enhanced antibacterial efficacy compared to their ligand counterparts. This research indicates the potential of nitrobenzamide derivatives in developing novel antibacterial agents (Saeed et al., 2010).

Crystal Engineering

The study of molecular tapes and interactions in complexes of nitrobenzoic acid derivatives underscores the role of nitrobenzamide compounds in crystal engineering. These studies contribute to our understanding of crystal design and material science applications (Saha et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

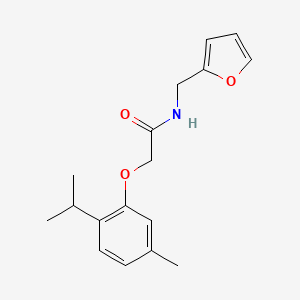

The future directions for research on similar compounds could involve further exploration of their potential therapeutic applications. For example, the chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSMROMQLXFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)

![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)